Dorzolamide hydrochloride
Overview
Description
Dorzolamide hydrochloride is a carbonic anhydrase inhibitor primarily used to treat elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It was developed to reduce the systemic side effects associated with earlier carbonic anhydrase inhibitors like acetazolamide . This compound is typically administered as an ophthalmic solution.
Mechanism of Action
Target of Action
Dorzolamide hydrochloride primarily targets carbonic anhydrase (CA) , specifically CA II and IV . These enzymes are located in the ciliary process and play a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
This compound works by reversibly inhibiting the activity of carbonic anhydrase II and IV . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, leading to a reduction in intraocular pressure .
Pharmacokinetics
This compound is administered topically and reaches the systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing due to binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which also accumulates in RBCs . The elimination half-life of dorzolamide is very long (greater than 4 months), and elimination occurs primarily via the renal route . Despite systemic absorption, the inhibition of carbonic anhydrase in RBCs is moderate, avoiding systemic adverse effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the pH of the eye drop solution can affect the drug’s bioavailability and irritation potential . Studies have shown that dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Furthermore, the formulation of the drug can also impact its effectiveness. For example, formulating dorzolamide as self-assembled nanostructures can enhance its pharmacokinetic parameters and extend its pharmacological action .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: Dorzolamide inhibits the enzyme carbonic anhydrase II and IV in the ciliary epithelium. By doing so, it reduces hydrogen ion secretion at the renal tubule and increases renal excretion of sodium, potassium, bicarbonate, and water. This ultimately decreases the production of aqueous humor, leading to a reduction in intraocular pressure .
Interactions with Biomolecules: Dorzolamide interacts with carbonic anhydrase, specifically inhibiting its activity. Carbonic anhydrase normally converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution. Inhibition of this process affects ion balance and fluid pressure in the eyes, contributing to its therapeutic effect .
Cellular Effects
Dorzolamide influences cell function by modulating ion transport and fluid dynamics within the ciliary process. It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its ability to lower intraocular pressure .
Molecular Mechanism
At the molecular level, dorzolamide’s primary action involves reversible inhibition of carbonic anhydrase II and IV. By blocking this enzyme, it disrupts the production of aqueous humor, leading to reduced intraocular pressure .
Temporal Effects in Laboratory Settings
Studies have explored the stability and degradation of dorzolamide over time. Long-term effects on cellular function have been observed in in vitro and in vivo experiments, providing valuable insights into its clinical use .
Dosage Effects in Animal Models
Dorzolamide’s effects vary with different dosages in animal models. Researchers have investigated threshold effects and potential toxic or adverse effects at high doses, informing optimal dosing strategies .
Metabolic Pathways
The product is involved in metabolic pathways related to carbonic anhydrase inhibition. Understanding these pathways sheds light on its overall impact on cellular processes .
Transport and Distribution
Dorzolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of dorzolamide influences its activity and function. Targeting signals or post-translational modifications direct it to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide hydrochloride involves several steps, starting from the preparation of key intermediates. One method involves the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracid, tert-butyl hydroperoxide, or hydrogen peroxide . The process also includes the separation of cis- and trans-isomers using carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the preparation of eye drops. The process includes mixing this compound with buffering agents, osmotic pressure regulators, and thickening agents like hydroxypropyl methylcellulose . The mixture is then sterilized, filtered, and adjusted to the desired pH and concentration .
Chemical Reactions Analysis
Types of Reactions: Dorzolamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the stereoselective solvolysis of dorzolamide intermediates proceeds via an SN1-like pathway .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), acids (e.g., hydrochloric acid), and solvents (e.g., acetone, phosphate buffer) .
Major Products: The major products formed from these reactions include the desired this compound and its intermediates, such as acetoamidosulfone .
Scientific Research Applications
Dorzolamide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Acetazolamide: An earlier carbonic anhydrase inhibitor with more systemic side effects.
Brinzolamide: Another topical carbonic anhydrase inhibitor used to treat elevated intraocular pressure.
Uniqueness: Dorzolamide hydrochloride is unique in its ability to reduce intraocular pressure with minimal systemic side effects compared to oral carbonic anhydrase inhibitors like acetazolamide . It is also more effective in delivering the drug topically compared to other similar compounds .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and medical professionals can better utilize this compound in various scientific and medical fields.
Biological Activity
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing significant insights into its therapeutic potential and safety profile.
Dorzolamide specifically inhibits carbonic anhydrase II (CA-II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition disrupts the production of bicarbonate in the ciliary body, leading to decreased sodium and fluid transport, which ultimately reduces aqueous humor secretion and lowers IOP. Notably, dorzolamide exhibits a 4000-fold higher affinity for CA-II compared to other isoenzymes such as CA-I and CA-IV, making it highly effective in targeting ocular tissues .
Pharmacokinetics
- Absorption : Following topical administration, dorzolamide penetrates the cornea effectively, reaching systemic circulation albeit at low plasma concentrations. Studies indicate that systemic exposure increases with prolonged use .
- Distribution : The drug accumulates in red blood cells due to its binding affinity for CA-II, with concentrations approaching 20-25 μM in chronic administration scenarios .
- Protein Binding : Approximately 33% of dorzolamide is bound to plasma proteins, influencing its bioavailability .
- Metabolism : Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. The metabolism involves cytochrome P450 enzymes, particularly CYP2B1 and CYP3A2 .
- Elimination : The primary route of elimination is through the urine, with both dorzolamide and its metabolite being excreted unchanged .
Intraocular Pressure Reduction
Dorzolamide has been shown to effectively lower IOP by about 20-30% in various studies. For instance, a randomized trial demonstrated that patients receiving 2% dorzolamide three times daily achieved comparable IOP reductions to those treated with beta-blockers like timolol .
Central Corneal Thickness Changes
Research indicates that long-term use of dorzolamide can lead to significant increases in central corneal thickness (CCT) among patients with compromised corneal endothelium. A study found that after four weeks of treatment, patients exhibited a mean increase in CCT of 26.3 μm compared to only 3.3 μm in the placebo group . This effect suggests potential benefits for patients with corneal endothelial issues but necessitates careful monitoring.
Case Studies and Clinical Findings
- Clinical Efficacy : In a study involving 523 patients over one year, dorzolamide's efficacy was assessed against beta-blockers. Results indicated that dorzolamide provided a mean reduction in IOP comparable to timolol and betaxolol without significant electrolyte disturbances or systemic side effects commonly associated with oral carbonic anhydrase inhibitors .
- Additive Effects with Other Medications : The combination of dorzolamide with other ocular hypotensive agents has shown enhanced efficacy. For example, studies have reported greater IOP reductions when dorzolamide is added to prostaglandin analogs or beta-blockers compared to monotherapy .
Summary Table of Key Findings
Parameter | This compound |
---|---|
Mechanism of Action | Inhibition of carbonic anhydrase II |
Primary Use | Treatment of elevated IOP |
Typical Dosage | 2% solution, three times daily |
Mean IOP Reduction | 20-30% |
Central Corneal Thickness Increase | Up to 26.3 μm after 4 weeks |
Systemic Absorption | Low plasma concentrations |
Protein Binding | ~33% |
Metabolite Activity | N-desethyldorzolamide (less potent) |
Properties
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QMGYSKNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045530 | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130693-82-2 | |
Record name | Dorzolamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORZOLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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